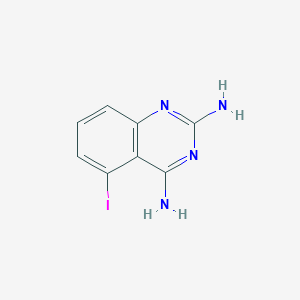

5-碘喹唑啉-2,4-二胺

描述

5-Iodoquinazoline-2,4-diamine (IQD) is a heterocyclic compound that has become increasingly popular in recent years due to its potential applications in the fields of synthetic chemistry, drug discovery, and biomedical research. The unique structure of IQD, which contains two nitrogen atoms and five carbon atoms, makes it an attractive target for further research.

科学研究应用

合成和化学性质

- 锌介导的反应: Boulton, Fox, Hodgson, 和 Lennon (2005) 开发了一种方法,使用锌介导的分子内转移将酰基和亚胺基取代物偶联到5-碘喹唑啉-2,4-二胺上,对各种取代物都有效(Boulton, L., Fox, M., Hodgson, P., & Lennon, I., 2005)。

- 环化技术: Hachiya, Nagoshi, 和 Shimizu (2019) 报告了使用四碘化钛/碘化三甲基硅基促进2-芳基-4-碘喹唑啉合成的方法,展示了在促进环化过程中的显著协同效应(Hachiya, I., Nagoshi, S., & Shimizu, M., 2019)。

医学和生物应用

- 抗疟活性: Ommeh 等人 (2004) 研究了2,4-二氨基喹唑啉衍生物对疟原虫的活性,发现一些化合物的抑制浓度低于50纳摩尔,表明具有作为抗疟药物的潜力(Ommeh, S., Nduati, E., Mberu, E., Kokwaro, G., Marsh, K., Rosowsky, A., & Nzila, A., 2004)。

- 抗真菌活性: El-Hashash, El-Shahawi, Ragab, 和 Nagdy (2015) 合成了新型6-碘喹唑啉-4(3H)-酮衍生物,展示了这些化合物的初步杀真菌活性(El-Hashash, M., El-Shahawi, M. M., Ragab, E., & Nagdy, S., 2015)。

- 抑制淀粉样蛋白聚集: Mohamed, Shakeri, Tin, 和 Rao (2016) 合成并评估了2,4-二氨基喹唑啉衍生物对Aβ40/42的抗聚集潜力,鉴定出对淀粉样蛋白聚集具有强效抑制作用的有效抑制剂(Mohamed, T., Shakeri, A., Tin, G., & Rao, P., 2016)。

- 抗癌药物: Xiong, Chen, Ouyang, Guan, Ji, 和 Chao (2016) 报告了环金属化的铱(III)配合物,包括6-(喹啉-2-基)-1,3,5-三嗪-2,4-二胺衍生物,作为靶向线粒体的抗癌药物,显示出在诱导癌细胞凋亡方面的特异性(Xiong, K., Chen, Y., Ouyang, C., Guan, R., Ji, L., & Chao, H., 2016)。

安全和危害

作用机制

Target of Action

5-Iodoquinazoline-2,4-diamine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase that plays a crucial role in controlling the physiological cycle of cancer cells . It is found on the cell membranes of living organisms and is a vital target for managing growth, proliferation, and differentiation of cancers .

Mode of Action

The compound acts as a dual inhibitor of EGFR WT and EGFR T790M . The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors . By inhibiting both EGFR WT and EGFR T790M, 5-Iodoquinazoline-2,4-diamine can effectively manage this resistance .

Biochemical Pathways

The inhibition of EGFR by 5-Iodoquinazoline-2,4-diamine affects the signaling pathway of growth factors . This modification disrupts the normal growth and proliferation of cancer cells, leading to their death . The exact downstream effects of this disruption are still under investigation.

Result of Action

The result of the action of 5-Iodoquinazoline-2,4-diamine is the inhibition of the growth and proliferation of cancer cells . By targeting and inhibiting EGFR, the compound disrupts the normal physiological cycle of these cells, leading to their death .

属性

IUPAC Name |

5-iodoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLYYOTNUWNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152504 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119584-76-8 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

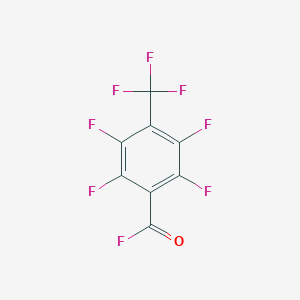

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)